Z-Thr-ser-ome

CAS No.:

Cat. No.: VC18482352

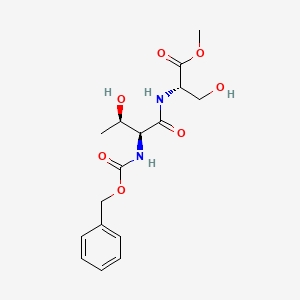

Molecular Formula: C16H22N2O7

Molecular Weight: 354.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O7 |

|---|---|

| Molecular Weight | 354.35 g/mol |

| IUPAC Name | methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |

| Standard InChI | InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |

| Standard InChI Key | IDASFPVEVXNEQY-WXHSDQCUSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

| Canonical SMILES | CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Introduction

Structural and Chemical Properties

Z-Thr-Ser-OMe consists of two amino acids—threonine (Thr) and serine (Ser)—linked via a peptide bond. The benzyloxycarbonyl (Z) group protects the α-amino group of threonine, while the methyl ester (OMe) protects the carboxyl terminus of serine. This dual protection strategy prevents undesired side reactions during solid-phase or solution-phase peptide synthesis.

Key Structural Features:

-

Chiral Centers: The threonine residue contains two chiral centers (Cα and Cβ), while serine has one (Cα), necessitating strict stereochemical control during synthesis.

-

Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibits limited aqueous solubility due to its hydrophobic protecting groups .

Table 1: Physicochemical Properties of Z-Thr-Ser-OMe

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 354.35 g/mol | |

| CAS Number | 7412-61-5 | |

| Protection Groups | Z (Thr), OMe (Ser) | |

| Solubility | DMSO, dimethylformamide (DMF) |

Synthesis and Characterization

Synthetic Routes

Z-Thr-Ser-OMe is synthesized via a multi-step process involving:

-

Protection of Threonine: The α-amino group of threonine is protected using benzyloxycarbonyl chloride (Z-Cl) under basic conditions.

-

Esterification of Serine: The carboxyl group of serine is converted to a methyl ester using methanol and a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Peptide Coupling: Protected threonine is coupled to serine methyl ester using carbodiimide-based activation, ensuring minimal racemization .

Critical Reaction Conditions:

-

Temperature: 0–4°C to suppress side reactions.

-

pH: Maintained between 7.5–8.5 using tertiary amines (e.g., triethylamine) .

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed via reverse-phase HPLC, with typical retention times of 12–14 minutes under gradient elution.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) yields a predominant ion at m/z 355.2 .

Conformational Behavior and Glycosylation

The orientation of Z-Thr-Ser-OMe’s carbohydrate moieties significantly impacts its biological interactions. In glycosylated derivatives, NMR studies demonstrate:

Table 2: Conformational Insights from NMR Studies

| Observation | Implication |

|---|---|

| Hydrogen bond in Z-Thr(AcGalNAc)-Ala-OMe | Enhanced stability in glycopeptides |

| Carbohydrate-peptide backbone angle | ~90°, reducing steric hindrance |

Applications in Peptide and Glycoprotein Synthesis

Peptide Synthesis

Z-Thr-Ser-OMe is widely used in:

-

Segment Condensation: As a building block in fragment-based synthesis of therapeutic peptides (e.g., ovine corticoliberin) .

-

Solid-Phase Synthesis: Incorporated into resin-bound peptides using Fmoc/t-Bu strategies, with a coupling efficiency of >95% under optimized conditions .

Glycoprotein Engineering

The compound’s hydroxyl groups facilitate site-specific glycosylation, critical for:

Comparative Analysis with Related Derivatives

Z-Thr-Ser-OMe’s uniqueness lies in its dual hydroxyl groups (Thr and Ser), enabling multifunctional modifications. Key comparisons include:

Table 3: Comparison with Protected Amino Acid Derivatives

| Compound | Protection Groups | Applications |

|---|---|---|

| Z-Thr-Ser-OMe | Z (Thr), OMe (Ser) | Glycopeptides, antifreeze proteins |

| Z-Ser-OMe | Z (Ser), OMe (Ser) | Linear peptide synthesis |

| Z-Ala-Ser-OMe | Z (Ala), OMe (Ser) | Antimicrobial peptide design |

Future Directions and Challenges

While Z-Thr-Ser-OMe is a staple in peptide chemistry, challenges remain:

-

Racemization: Minimizing epimerization during prolonged synthesis .

-

Green Chemistry: Developing solvent-free or aqueous-phase coupling methods .

Recent advances in enzymatic synthesis (e.g., β-galactosidase-mediated glycosylation) offer promising avenues for eco-friendly production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume